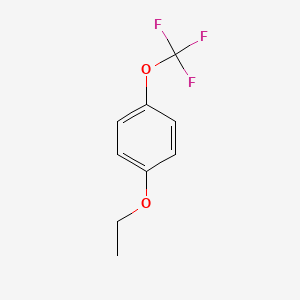

1-Ethoxy-4-trifluoromethoxybenzene

Description

1-Ethoxy-4-trifluoromethoxybenzene is an organic compound with the molecular formula C9H9F3O2 It is characterized by the presence of an ethoxy group and a trifluoromethoxy group attached to a benzene ring

Properties

IUPAC Name |

1-ethoxy-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c1-2-13-7-3-5-8(6-4-7)14-9(10,11)12/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDHLFHDJSGNKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Reactions Analysis

1-Ethoxy-4-trifluoromethoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethoxy-4-trifluoromethoxybenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: The compound’s unique properties make it a candidate for drug development and other biomedical applications.

Industry: It is used in the production of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Ethoxy-4-trifluoromethoxybenzene involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

1-Ethoxy-4-trifluoromethoxybenzene can be compared with other similar compounds, such as:

1-Ethoxy-4-methoxybenzene: Lacks the trifluoromethoxy group, resulting in different chemical properties.

1-Ethoxy-4-chlorobenzene: Contains a chlorine atom instead of the trifluoromethoxy group, leading to variations in reactivity and applications.

The presence of the trifluoromethoxy group in this compound imparts unique properties, making it distinct from these similar compounds.

Biological Activity

1-Ethoxy-4-trifluoromethoxybenzene, a fluorinated aromatic compound, has gained attention in recent years due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and implications for medicinal chemistry.

Chemical Structure and Properties

This compound features a benzene ring substituted with an ethoxy group and a trifluoromethoxy group. The presence of fluorine atoms significantly influences its chemical behavior, enhancing lipophilicity and potentially altering its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. For instance, research has shown that compounds similar to this compound exhibit significant activity against MCF-7 breast cancer cells, with IC50 values ranging from 10 to 33 nM . The mechanism involves the inhibition of tubulin polymerization, which is crucial for cell division.

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Compound 9h | MCF-7 | 33 | Tubulin destabilization |

| Compound 9q | MDA-MB-231 | 23 | Tubulin binding at colchicine site |

| 1-Ethoxy-4-TFMOB | Various | TBD | TBD |

The primary mechanism by which this compound exerts its biological effects appears to involve interactions with tubulin. Compounds that share structural similarities have been shown to bind to the colchicine site on tubulin, leading to disrupted microtubule dynamics and subsequent apoptosis in cancer cells .

Case Studies

Several case studies have investigated the biological activities of fluorinated compounds. In one study, a series of analogs were synthesized and tested for their antiproliferative effects on breast cancer cell lines. The results indicated that the introduction of electron-withdrawing groups like trifluoromethoxy significantly enhanced the compounds' potency .

Example Case Study

In a comparative study of various substituted benzene derivatives, it was found that those with trifluoromethoxy substitutions displayed superior antitumor activity compared to their non-fluorinated counterparts. The study utilized flow cytometry and confocal microscopy to assess cell cycle arrest and apoptosis induction in treated cells.

Toxicological Considerations

While the biological activity is promising, toxicity assessments are crucial for evaluating the safety profile of this compound. Preliminary studies suggest that fluorinated compounds may exhibit higher toxicity due to their lipophilic nature and potential for bioaccumulation. Further research is needed to establish a comprehensive toxicological profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.